1-(3-Ethoxyphenyl)methanamine

Catalog No.
S783387
CAS No.
93071-76-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethoxyphenyl)methanamine

CAS Number

93071-76-2

Product Name

1-(3-Ethoxyphenyl)methanamine

IUPAC Name

(3-ethoxyphenyl)methanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3

InChI Key

ORFDOJUUDDVASP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CN

Canonical SMILES

CCOC1=CC=CC(=C1)CN

Pharmacology

Biochemistry

Organic Synthesis

Medicinal Chemistry

Industrial Applications

Application Summary: Industrially, 1-(3-Ethoxyphenyl)methanamine could be used in the synthesis of dyes, resins, or other materials that require a stable aromatic amine.

Experimental Methods: It could be employed in polymerization reactions or as a stabilizer in various chemical processes.

Environmental Research

Application Summary: In environmental research, this compound could be used as a tracer or marker due to its distinctive chemical structure.

Experimental Methods: It could be added to environmental samples to track the movement of pollutants or to study degradation pathways.

Results and Outcomes: The detection of this compound in environmental samples could provide insights into pollution patterns and assist in the development of remediation strategies .

Chemical Synthesis of Dopamine Receptor Agonists

Application Summary: This compound is utilized in the chemical synthesis of dopamine receptor agonists, which are significant in the treatment of neurological disorders.

Experimental Methods: Synthetic pathways involve the use of 1-(3-Ethoxyphenyl)methanamine as an intermediate to construct complex molecules that act on dopamine receptors .

Results and Outcomes: The synthesized agonists have potential therapeutic applications in managing diseases like Parkinson’s and schizophrenia.

Development of CCR2 Antagonists

Application Summary: 1-(3-Ethoxyphenyl)methanamine serves as a precursor in the development of CCR2 antagonists, which are explored for their anti-inflammatory properties.

Experimental Methods: The compound is incorporated into synthetic routes to produce molecules that can inhibit the CCR2 receptor, which plays a role in inflammatory responses .

Results and Outcomes: The resulting CCR2 antagonists are studied for their efficacy in reducing inflammation-related symptoms in various diseases.

Synthesis of Surface Active Cleaning Agents

Application Summary: In industrial chemistry, this compound can be used to synthesize surface active agents, which are key components in cleaning products.

Experimental Methods: Through a series of chemical reactions, 1-(3-Ethoxyphenyl)methanamine is transformed into compounds that exhibit surfactant properties .

Results and Outcomes: These surface active agents contribute to the effectiveness of cleaning products by reducing surface tension and enhancing dirt removal.

Production of Fungicides and Insecticides

Application Summary: The compound’s derivatives are investigated for their use in the production of fungicides and insecticides.

Experimental Methods: Chemical modifications of 1-(3-Ethoxyphenyl)methanamine lead to the creation of compounds with potential antifungal and insecticidal activities .

Results and Outcomes: The application of these derivatives in agriculture could improve crop protection against pests and diseases.

Polymerization Inhibitor in Material Science

Application Summary: 1-(3-Ethoxyphenyl)methanamine can act as a polymerization inhibitor, which is crucial in controlling the polymerization process in material science.

Experimental Methods: It is added to monomers to prevent unwanted polymerization during storage or processing .

Results and Outcomes: The use of this compound as an inhibitor allows for better control over the polymerization process, leading to improved material properties.

Intermediate in Dye Manufacturing

Application Summary: This compound is also used as an intermediate in the manufacturing of dyes, contributing to the development of new colorants.

Experimental Methods: It undergoes various chemical reactions to produce dye precursors, which are then further processed to create different dyes .

1-(3-Ethoxyphenyl)methanamine, also known by its chemical formula C10H15NO, is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which in turn is linked to a methanamine moiety. This compound falls under the category of arylalkylamines and is structurally related to various other phenyl-substituted amines. Its unique structure contributes to its potential biological activity and applications in various fields, including medicinal chemistry and material science.

Typical of amines and aromatic compounds. Notable reactions include:

  • N-Alkylation: The compound can undergo N-alkylation reactions, where the amine group reacts with alkyl halides to form N-alkyl derivatives.
  • Amination Reactions: It can react with electrophiles to form imines or other substituted amines.
  • Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications.

The biological activity of 1-(3-Ethoxyphenyl)methanamine has been explored in various studies, indicating potential pharmacological properties. It is known to exhibit:

  • Antidepressant Effects: Similar compounds have been investigated for their ability to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Properties: Some derivatives show promise as antimicrobial agents against certain bacterial strains.
  • Neuroprotective Effects: Research suggests that compounds with similar structures may provide neuroprotection in models of neurodegenerative diseases.

These activities underscore the importance of further research into the therapeutic potential of this compound and its derivatives.

The synthesis of 1-(3-Ethoxyphenyl)methanamine can be achieved through several methods:

  • Reduction of Imines: Starting from an appropriate imine precursor, reduction using sodium borohydride or lithium aluminum hydride can yield the desired amine.
  • Direct Amination: The reaction of 3-ethoxyphenol with formaldehyde and ammonia can produce 1-(3-Ethoxyphenyl)methanamine through a one-pot reaction.
  • Multi-component Reactions: Utilizing isocyanide-based multicomponent reactions allows for the efficient synthesis of this compound alongside other functional groups, enhancing complexity and diversity in products .

1-(3-Ethoxyphenyl)methanamine has several applications across various fields:

  • Pharmaceuticals: Its potential antidepressant and neuroprotective effects make it a candidate for drug development targeting mental health disorders.
  • Material Science: The compound can be utilized in creating polymers or materials with specific properties due to its functional groups.
  • Chemical Probes: It serves as a chemical probe in biological studies to understand receptor interactions and signaling pathways.

Studies focusing on the interactions of 1-(3-Ethoxyphenyl)methanamine with biological systems are crucial for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target receptors or enzymes.
  • In vivo Studies: Assessing the pharmacokinetics and pharmacodynamics in animal models to determine efficacy and safety profiles.
  • Molecular Docking Simulations: Computational studies that predict how the compound interacts at the molecular level with various biological targets.

Several compounds share structural similarities with 1-(3-Ethoxyphenyl)methanamine, which allows for comparison regarding their properties and activities. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
1-(4-Methoxyphenyl)methanamineSimilar aryl structure but with a methoxy groupEnhanced lipophilicity; potential for CNS activity
1-(2-Ethoxyphenyl)methanamineEthoxy group positioned differentlyVarying biological activity profiles
3-(4-Methylphenyl)propan-1-amineDifferent alkyl chain lengthPotential stimulant effects
2-(3-Ethoxyphenyl)ethanamineEthanol side chain instead of methanolPossible variations in solubility

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 1-(3-Ethoxyphenyl)methanamine that may contribute to its specific biological activities and applications.

XLogP3

1.3

Wikipedia

1-(3-ethoxyphenyl)methanamine

Dates

Modify: 2023-08-15

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